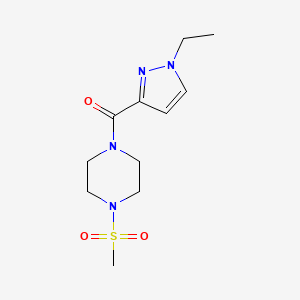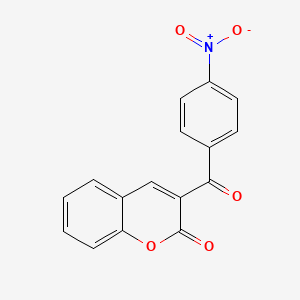![molecular formula C18H23N3O3 B6576746 3-cyclohexyl-6-[(4-ethoxyphenyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 863588-19-6](/img/structure/B6576746.png)
3-cyclohexyl-6-[(4-ethoxyphenyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-cyclohexyl-6-[(4-ethoxyphenyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione (abbreviated as CEPTPD) is an organic compound that has been studied extensively in recent years. CEPTPD is a synthetic compound, and it has been found to have various biochemical and physiological effects.
Aplicaciones Científicas De Investigación
3-cyclohexyl-6-[(4-ethoxyphenyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione has been studied extensively in recent years due to its potential applications in the field of medicinal chemistry. It has been found to have various biochemical and physiological effects, and it has been studied as a potential treatment for a variety of diseases and conditions. This compound has also been studied as a potential drug delivery system, as it has been found to be an effective vehicle for the delivery of drugs to target tissues.
Mecanismo De Acción
The mechanism of action of 3-cyclohexyl-6-[(4-ethoxyphenyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione is not yet fully understood. However, it is known that this compound binds to a variety of proteins in the body, including enzymes and receptors. This binding is thought to be responsible for the biochemical and physiological effects of this compound.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been found to inhibit the enzyme monoamine oxidase, which is responsible for the breakdown of neurotransmitters such as dopamine and serotonin. This inhibition has been found to be responsible for the antidepressant and anxiolytic effects of this compound. This compound has also been found to increase the levels of the neurotransmitter glutamate, which is involved in the regulation of memory and learning.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
There are several advantages to using 3-cyclohexyl-6-[(4-ethoxyphenyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione in laboratory experiments. This compound is a synthetic compound, and it is relatively easy to synthesize in the laboratory. It is also relatively stable, and it has a long shelf life. Furthermore, this compound is non-toxic and does not have any significant side effects. However, there are some limitations to using this compound in laboratory experiments. This compound is not water soluble, and it can be difficult to dissolve in aqueous solutions. Additionally, this compound is not very soluble in organic solvents, and it can be difficult to obtain a high concentration of this compound in solution.
Direcciones Futuras
There are a number of potential future directions for research involving 3-cyclohexyl-6-[(4-ethoxyphenyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione. One potential direction is to further investigate its mechanism of action. In particular, more research is needed to better understand how this compound binds to proteins and how this binding is responsible for its biochemical and physiological effects. Additionally, more research is needed to investigate the potential therapeutic applications of this compound. Furthermore, more research is needed to investigate the potential of this compound as a drug delivery system. Finally, more research is needed to investigate the potential toxicity of this compound and the potential side effects of long-term use.
Métodos De Síntesis
3-cyclohexyl-6-[(4-ethoxyphenyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione is synthesized by a two-step process. The first step involves the reaction of cyclohexyl bromide with 4-ethoxyphenyl amine in the presence of a base. This reaction results in the formation of the cyclohexyl amine intermediate. The second step involves the reaction of the cyclohexyl amine intermediate with 1,2,3,4-tetrahydropyrimidine-2,4-dione in the presence of a base. This reaction results in the formation of the this compound.
Propiedades
IUPAC Name |
3-cyclohexyl-6-(4-ethoxyanilino)-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-2-24-15-10-8-13(9-11-15)19-16-12-17(22)21(18(23)20-16)14-6-4-3-5-7-14/h8-12,14,19H,2-7H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALJWFPOBRKFJFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=CC(=O)N(C(=O)N2)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-[(2,3-dihydroxypropyl)sulfanyl]-3-methyl-7-(2-methylprop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6576672.png)
![4-[1-(4-methylphenyl)cyclohexyl]phenol](/img/structure/B6576686.png)
![(2E)-3-(furan-2-yl)-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide](/img/structure/B6576689.png)
![N-[6-(1H-imidazol-1-yl)pyridin-3-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6576693.png)
![8-{[2-(dimethylamino)ethyl]amino}-7-[2-hydroxy-3-(3-methylphenoxy)propyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6576700.png)
![(4Z)-4-[(pyridin-3-yl)methylidene]-12-[2-(thiophen-2-yl)ethyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one](/img/structure/B6576704.png)
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B6576705.png)
![ethyl 4-{[(2Z)-3-carbamoyl-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B6576706.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-ethoxybenzamide](/img/structure/B6576718.png)
![2-(1,2-benzoxazol-3-yl)-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B6576726.png)
![N-methyl-2-{4-[4-(trifluoromethoxy)benzenesulfonamido]phenyl}acetamide](/img/structure/B6576734.png)
